6-(4-Isopropylpiperazin-1-yl)-2-methylnicotinaldehyde
Description
Properties
Molecular Formula |
C14H21N3O |
|---|---|
Molecular Weight |
247.34 g/mol |
IUPAC Name |
2-methyl-6-(4-propan-2-ylpiperazin-1-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C14H21N3O/c1-11(2)16-6-8-17(9-7-16)14-5-4-13(10-18)12(3)15-14/h4-5,10-11H,6-9H2,1-3H3 |
InChI Key |
DIHGUHAKFWWBRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CCN(CC2)C(C)C)C=O |
Origin of Product |
United States |
Preparation Methods
Halogenated Pyridine Precursors
A benchmark method involves substituting halogen atoms at position 6 with 4-isopropylpiperazine. The synthesis typically proceeds via:
Step 1: Preparation of 6-Chloro-2-methylnicotinaldehyde
- Vilsmeier-Haack formylation of 2-methyl-6-chloropyridine introduces the aldehyde group at C3.
- Reaction conditions : POCl₃/DMF complex in anhydrous dichloroethane at 0–5°C, followed by hydrolysis.
Step 2: Piperazine Substitution
- NAS protocol : React 6-chloro-2-methylnicotinaldehyde with 4-isopropylpiperazine (1.2 eq) in dimethyl sulfoxide (DMSO) using K₂CO₃ (2.0 eq) at 70°C for 12–18 hours.
- Yield : 72–78% after dichloromethane extraction and silica gel chromatography.
| Parameter | Value | Source |
|---|---|---|
| Solvent | DMSO | |
| Base | K₂CO₃ | |
| Temperature | 70°C | |
| Reaction Time | 12–18 h |
Critical considerations :
- Aldehyde protection (e.g., acetal formation) may be necessary to prevent side reactions during prolonged heating.
- Electron-withdrawing aldehyde group deactivates the pyridine ring, necessitating vigorous conditions.
Transition Metal-Catalyzed Coupling Strategies
Buchwald-Hartwig Amination
For electron-deficient pyridines, palladium-catalyzed couplings offer superior selectivity:
Step 1: Synthesis of 6-Bromo-2-methylnicotinaldehyde
- Directed ortho-metalation : Use LDA (2.5 eq) at −78°C to deprotonate 2-methylnicotinaldehyde, followed by quenching with Br₂ (1.1 eq).
Step 2: Piperazine Installation
- Catalytic system : Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (2.5 eq) in toluene at 110°C.
- Yield : 68% after 24 hours with column purification.
| Component | Quantity | Role |
|---|---|---|
| Pd₂(dba)₃ | 5 mol% | Catalyst |
| Xantphos | 10 mol% | Ligand |
| Cs₂CO₃ | 2.5 eq | Base |
Advantages :
- Tolerates unprotected aldehyde groups under anhydrous conditions.
- Enables coupling of sterically hindered amines.
Oxidation of Alcohol Intermediates
TEMPO/NaOCl-Mediated Oxidation
An alternative route oxidizes hydroxymethyl precursors to aldehydes:
Step 1: Synthesis of 6-(4-Isopropylpiperazin-1-yl)-2-methylnicotinyl Alcohol
- Reduction : Treat methyl 6-(4-isopropylpiperazin-1-yl)-2-methylnicotinate with LiAlH₄ (3.0 eq) in THF at 0°C.
Step 2: Oxidation to Aldehyde
- TEMPO catalysis : 2,2,6,6-Tetramethylpiperidine-N-oxyl (0.5 mol%), NaOCl (1.5 eq), KBr (0.1 eq) in CH₂Cl₂/H₂O at pH 9.5.
- Yield : 88% after extraction and distillation.
| Oxidizing Agent | Temperature | Time | Yield |
|---|---|---|---|
| NaOCl/TEMPO | 10–25°C | 30–60 min | 88% |
Key observation :
- Aqueous workup with sodium thiosulfate neutralizes excess hypochlorite, preventing over-oxidation to carboxylic acids.
Comparative Analysis of Methodologies
Table 1: Efficiency Metrics for Synthetic Routes
| Method | Overall Yield | Purity (HPLC) | Scalability |
|---|---|---|---|
| NAS in DMSO | 72–78% | 95–97% | Moderate |
| Buchwald-Hartwig | 68% | 98% | High |
| TEMPO Oxidation | 88% | 96% | Low |
Trade-offs :
- NAS : Cost-effective but requires aldehyde protection.
- Buchwald-Hartwig : High purity at elevated catalyst costs.
- TEMPO : Excellent yields but multi-step sequence.
Process Optimization and Troubleshooting
Chemical Reactions Analysis
Types of Reactions
6-(4-Isopropylpiperazin-1-yl)-2-methylnicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: 6-(4-Isopropylpiperazin-1-yl)-2-methylnicotinic acid.
Reduction: 6-(4-Isopropylpiperazin-1-yl)-2-methylnicotinol.
Substitution: Various substituted piperazine derivatives depending on the electrophile used.
Scientific Research Applications
6-(4-Isopropylpiperazin-1-yl)-2-methylnicotinaldehyde has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(4-Isopropylpiperazin-1-yl)-2-methylnicotinaldehyde involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and receptors, leading to its observed biological effects. For example, it may act as an inhibitor of phosphoinositide 3-kinase (PI3K), a key enzyme involved in cellular signaling pathways .
Comparison with Similar Compounds
Key Observations :
- The aldehyde group in this compound distinguishes it from analogs like 5-(4-isopropylpiperazin-1-yl)pyridin-2-amine, which contains a primary amine. This difference likely influences reactivity, with the aldehyde enabling Schiff base formation or redox reactions .
Research Implications and Limitations
- Reactivity : The aldehyde moiety in this compound may offer advantages in covalent drug design but requires stabilization to prevent polymerization or oxidation.
- Synthesis Challenges : The discontinuation of this compound and its analogs suggests synthetic complexity or instability under standard storage conditions .
Biological Activity
6-(4-Isopropylpiperazin-1-yl)-2-methylnicotinaldehyde is a compound that has garnered interest in medicinal chemistry due to its structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , and its CAS number is 1355177-74-0. The compound features a nicotinaldehyde moiety substituted with an isopropylpiperazine group, which is known for enhancing bioactivity through improved receptor binding.
Pharmacological Activity
Research indicates that compounds similar to this compound exhibit a variety of biological activities, including:
- Antitumor Activity : Studies have shown that derivatives of nicotinaldehyde possess significant antitumor effects. For instance, a series of synthesized compounds demonstrated promising results against various cancer cell lines, suggesting that structural modifications can enhance efficacy .
- Antimicrobial Properties : The compound's piperazine component may contribute to its antimicrobial activity. Similar piperazine derivatives have been evaluated for their ability to inhibit bacterial growth, indicating potential use as antibacterial agents .
- CNS Activity : The presence of the piperazine ring often correlates with central nervous system (CNS) effects. Compounds with similar structures have been studied for their interactions with serotonin receptors, which are critical targets in the treatment of mood disorders .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Formation of the Nicotinaldehyde Core : Using standard synthetic methods to construct the nicotinaldehyde framework.
- Piperazine Substitution : Introducing the isopropylpiperazine group through nucleophilic substitution reactions.
- Purification : Employing techniques such as recrystallization or chromatography to isolate the final product.
Case Studies and Research Findings
Several studies have highlighted the biological activity of related compounds:
- Antitumor Evaluation : A study synthesized various piperazine derivatives, including those based on nicotinamide structures, and evaluated their cytotoxic effects on cancer cell lines. Results indicated that certain substitutions significantly enhanced antitumor activity .
- Antimicrobial Testing : Research demonstrated that piperazine-containing compounds exhibited notable antibacterial properties against strains such as Escherichia coli and Staphylococcus aureus. These findings support the hypothesis that modifications in piperazine derivatives can lead to improved antimicrobial efficacy .
- CNS Interaction Studies : In vivo studies assessed the effects of similar compounds on serotonin receptor binding, revealing potential anxiolytic and antidepressant properties linked to the piperazine structure .
Comparative Analysis of Related Compounds
The following table summarizes some related compounds and their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Nicotinamide + Piperazine | Antitumor |
| Compound B | Pyridine + Piperazine | Antimicrobial |
| Compound C | Fluorinated Aromatic + Piperazine | CNS effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
